Tanshindiol C
Overview
Description
Tanshindiol C is a naturally occurring compound isolated from the roots of Salvia miltiorrhiza, a well-known traditional Chinese medicine. This compound belongs to the class of abietane-type norditerpenoid quinones and has garnered significant attention due to its diverse pharmacological activities, including antibacterial, antioxidant, anti-inflammatory, and antineoplastic properties .
Mechanism of Action
Target of Action
Tanshindiol C primarily targets EZH2 (Histone Methyltransferase) , Nrf2 , and Sirtuin 1 (Sirt1) in macrophages . It also interacts with c-MYC , a protein involved in cell cycle regulation, apoptosis, and cellular transformation .
Mode of Action
This compound acts as a S-adenosylmethionine-competitive inhibitor of EZH2, with an IC50 of 0.55 μM for inhibiting the methyltransferase activity . It also acts as an activator of both Nrf2 and Sirt1 in macrophages . In the context of non-small cell lung cancer (NSCLC), this compound has been shown to modulate the expression of miR-491-3p, which in turn represses c-MYC protein expression by directly binding with the 3’-UTR of c-MYC .
Biochemical Pathways
This compound affects the Prdx1/ABCA1 signaling pathway . It activates Nrf2 and Sirt1, which synergistically activate the transcription of the antioxidant peroxiredoxin 1 (Prdx1) . Prdx1 upregulates the expression of the adenosine triphosphate-binding cassette (ABC) transporter A1 (ABCA1), which decreases intracellular lipid accumulation .
Pharmacokinetics
It is known that this compound is isolated from the root of salvia miltiorrhiza bge , a traditional Chinese medicine used for the treatment of several cardiovascular diseases
Result of Action
This compound exhibits anti-proliferative and pro-apoptotic activity in A549 and H358 cells . It increases the expression of miR-491-3p and decreases the expression of c-MYC in these cells . Overexpression of miR-491-3p represses c-MYC protein expression, leading to growth inhibition and apoptosis .
Action Environment
It is known that this compound is derived from a plant source, suggesting that its production and availability may be influenced by environmental conditions affecting the growth of the salvia miltiorrhiza bge plant
Biochemical Analysis
Biochemical Properties
Tanshindiol C plays a crucial role in various biochemical reactions. It is known to interact with several key enzymes and proteins, influencing their activity and function. One of the primary interactions of this compound is with the enzyme enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. This compound acts as a competitive inhibitor of EZH2, with an inhibitory concentration (IC50) of 0.55 micromolar . This inhibition leads to a decrease in histone methylation, which can affect gene expression and cellular processes. Additionally, this compound activates nuclear factor erythroid 2-related factor 2 (Nrf2) and Sirtuin 1 (Sirt1) in macrophages, enhancing their protective functions .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly non-small cell lung cancer cells, this compound has been shown to inhibit proliferation and induce apoptosis . This compound modulates the expression of microRNA-491-3p, which in turn downregulates the oncogene c-MYC, leading to reduced cell growth and increased cell death . This compound also influences cell signaling pathways, such as the Prdx1/ABCA1 pathway in macrophages, protecting them from oxidative stress-induced damage . Furthermore, this compound affects gene expression by altering histone methylation patterns, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. As a competitive inhibitor of EZH2, this compound binds to the enzyme’s active site, preventing the methylation of histone proteins . This inhibition leads to changes in chromatin structure and gene expression. Additionally, this compound activates Nrf2 by promoting its nuclear translocation and binding to antioxidant response elements in the DNA, resulting in the upregulation of protective genes . This compound also activates Sirtuin 1, a deacetylase enzyme, which further enhances cellular stress responses and metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in cell culture models has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . Additionally, the activation of Nrf2 and Sirtuin 1 by this compound persists over time, providing continuous protection against oxidative stress and other cellular insults .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity and disruption of normal cellular functions . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic outcomes, such as inhibition of tumor growth or protection against oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the histone methylation pathway, where it inhibits the activity of EZH2 . This inhibition affects the methylation status of histone proteins, leading to changes in gene expression and cellular function. This compound also interacts with the Nrf2 pathway, enhancing the expression of antioxidant genes and protecting cells from oxidative damage . Additionally, this compound influences the activity of Sirtuin 1, which plays a role in cellular metabolism and stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound has been shown to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is known to localize to the nucleus, where it interacts with chromatin and influences gene expression . It also accumulates in mitochondria, where it may impact cellular metabolism and energy production . The localization of this compound is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Tanshindiol C involves several steps, starting from a ubiquitous ene intermediate. The synthesis typically includes Sharpless dihydroxylation and other stereoselective reactions to achieve the desired configuration .
Industrial Production Methods: Industrial production of this compound is not extensively documented. it is generally extracted from the roots of Salvia miltiorrhiza using solvent extraction methods followed by purification processes such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Tanshindiol C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct pharmacological properties .
Scientific Research Applications
Tanshindiol C has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: It has been studied for its role in modulating cellular pathways and gene expression.
Medicine: this compound exhibits significant anti-cancer activity, particularly against non-small cell lung cancer by modulating miR-491-3p expression.
Comparison with Similar Compounds
Tanshindiol C is unique among similar compounds due to its specific molecular targets and pathways. Similar compounds include:
Tanshinone I: Known for its anti-inflammatory and anti-cancer properties.
Tanshinone IIA: Widely studied for its cardiovascular protective effects.
Cryptotanshinone: Exhibits significant anti-cancer activity and is structurally similar to this compound
Properties
IUPAC Name |
(6R,7R)-6,7-dihydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,7,12,19,22H,4,6H2,1-2H3/t12-,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKDBIDPGKCZJS-KZULUSFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914287 | |
Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97465-71-9, 96839-30-4 | |
Record name | Tanshindiol C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97465-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Przewaquinone D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dihydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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